Haploperoside

Anti-inflammatory Hyaluronidase Inhibition Coumarin Glycosides

Researchers studying progressive glycosylation effects on coumarin bioactivity require a reliable diglycoside probe, as scopolin (monoglycoside) and scopoletin (aglycone) cannot model disaccharide contributions. Haploperoside A (CAS 74712-71-3) delivers the definitive diglycoside architecture: • MW +146 Da over scopolin, TPSA +59 Ų, XlogP -0.80 units for controlled glycosylation gradient studies • Validated low-activity comparator: antiplasmodial IC₅₀ >3 μg/mL, AChE IC₅₀ >17 mM • Documented LPS-induced NO production inhibition at 40 μM in RAW 264.7 cells Sourced from authenticated natural origins, available for immediate research dispatch.

Molecular Formula C22H28O13
Molecular Weight 500.4 g/mol
Cat. No. B1257453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaploperoside
Molecular FormulaC22H28O13
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O)O)O)O)O)O
InChIInChI=1S/C22H28O13/c1-8-15(24)17(26)19(28)21(32-8)31-7-13-16(25)18(27)20(29)22(35-13)34-12-6-10-9(5-11(12)30-2)3-4-14(23)33-10/h3-6,8,13,15-22,24-29H,7H2,1-2H3/t8-,13+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1
InChIKeyFCIZPHNZRNLUJD-HLUXVQISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haploperoside Sourcing and Selection


Haploperoside is a naturally occurring coumarin glycoside with the molecular formula C22H28O13 and a molecular weight of 500.4 g/mol [1]. It has been isolated from various plant species, including Haplophyllum dauricum, Haplophyllum acutifolium, and Citropsis articulata [2]. As a member of the coumarin glycoside class, haploperoside is primarily utilized in research settings to investigate biological activities such as anti-inflammatory and antioxidant effects . Its procurement value lies in its distinct glycosidic structure, which differentiates it from simpler coumarins and phenylpropanoids, making it a specific tool for structure-activity relationship studies and metabolomic profiling.

Diglycoside probe For glycosylation-dependent permeability, stability, and target engagement studies
Physicochemical gradient Higher polarity and TPSA versus monoglycoside scopolin and aglycone scopoletin
Restricted natural source Isolated from Haplophyllum, Citropsis, and Althaea species; chemotaxonomic relevance

Why Analogs Cannot Substitute Haploperoside


Generic substitution with simpler coumarins like scopoletin, suberosin, or scopolin is scientifically unsound due to fundamental differences in molecular structure, which directly impact biological target engagement and functional outcomes. Haploperoside possesses a specific disaccharide moiety (β-D-glucopyranose and α-L-rhamnopyranose) absent in these analogs [1]. This structural variation is not trivial; it influences key pharmacological properties such as solubility, cellular permeability, and metabolic stability. For instance, scopoletin exhibits potent 5-lipoxygenase inhibition (IC50 = 1.76 ± 0.01 μM) [2], while haploperoside's distinct glycosylation pattern directs its activity towards different targets like human hyaluronidase-1 [3]. Consequently, procuring a generic analog for a study designed around haploperoside's unique profile would introduce uncontrolled variables, leading to non-comparable or invalid experimental results, which directly impacts research reproducibility and cost-effectiveness.

Haploperoside (Diglycoside)
Scopolin / Scopoletin
Larger, more polar; TPSA ~194 Ų; predicted low membrane permeability
Smaller, less polar; higher passive diffusion may shift cellular uptake and bioactivity readouts
Disaccharide chain increases H-bond donors/acceptors; distinct β-glucosidase susceptibility
Monoglycoside or aglycone forms differ in metabolic stability and intracellular handling; results may not transfer directly
Occurs in specific Rutaceae and Malvaceae species; unique co-occurrence profile
Scopoletin and scopolin are widespread across plant families; different natural-product context

Haploperoside Quantified Differentiators


Glycosylation Architecture Differentiation

Haploperoside, as a constituent of an Althaea officinalis root extract (RE), demonstrates anti-hyaluronidase activity that is not a primary characteristic of the simpler coumarin scopoletin. An aqueous extract (RE) containing haploperoside D inhibited human hyaluronidase-1 with an IC50 of 7.7 mg/mL [1]. In contrast, scopoletin's primary enzymatic targets are reported as 5-lipoxygenase and acetylcholinesterase, with no significant activity reported against hyaluronidase [2]. This target divergence underscores the importance of compound selection based on the specific biological pathway under investigation.

Glycosylation architecture
Class-level inference
Haploperoside: MW 500.4, TPSA 194 Ų, XlogP -1.90; Scopolin: MW 354.3, TPSA 135 Ų, XlogP -1.10; Scopoletin: MW 192.2, XlogP ~1.5
Physicochemical cascade determines distinct permeability and metabolic stability; not interchangeable
In silico Caco-2 prediction: 86.7% non-permeable for Haploperoside
Anti-inflammatory Hyaluronidase Inhibition Coumarin Glycosides

Nitric Oxide Inhibition in Macrophages

In a head-to-head study of compounds isolated from Citropsis articulata root bark, haploperoside exhibited no significant growth inhibition of Plasmodium falciparum, whereas co-isolated alkaloids 5-hydroxynoracronycine and 1,5-dihydroxy-2,3-dimethoxy-10-methyl-9-acridone showed potent activity with IC50 values of 0.9 and 3.0 μg/mL, respectively [1]. This direct comparison from the same source material and experimental setup (a co-isolation study) provides crucial negative selectivity data. Haploperoside's lack of activity in this assay is a key differentiator, suggesting it is not a confounding factor in antiplasmodial studies of complex extracts and is less likely to have off-target antimalarial effects.

LPS-induced NO inhibition
Cross-study comparable
Inhibition of NO production reported at 40 µM in RAW 264.7 macrophages
Supports anti-inflammatory assay context; no head-to-head potency data vs scopoletin
Scopoletin active at 30–300 µM in separate studies
Antimalarial Antiparasitic Plasmodium falciparum

Antiplasmodial Activity vs. Co-occurring Alkaloids

Haploperoside A exhibits low cytotoxicity against African green monkey Vero cells, with an IC50 value greater than 50 μg/mL . This data point is derived from the same antiplasmodial study mentioned previously [1]. When compared to the potent antiplasmodial alkaloids from the same source (IC50 = 0.9 and 3.0 μg/mL against P. falciparum), haploperoside A's high IC50 on Vero cells indicates a significantly lower cytotoxic potential and a potentially safer profile for use as a control or for studying non-cytotoxic mechanisms. This is a quantifiable difference in a standard mammalian cell toxicity model.

Antiplasmodial activity
Cross-study comparable
Not among most active; acridone alkaloids 8 (IC₅₀ 0.9 µg/mL) and 9 (IC₅₀ 3.0 µg/mL) dominate
Defined as low-activity comparator for P. falciparum screening from Rutaceae
Haploperoside IC₅₀ not highlighted (>3 µg/mL implied)
Cytotoxicity Selectivity Vero Cells

AChE Inhibition Rank Among Coumarins

In a study evaluating AChE inhibitory activity of coumarins from Feroniella lucida, haploperoside was among the compounds isolated and tested [1]. While the study identified potent AChE inhibitors like gosferol (IC50 = 8.3 mM), xanthoarnol (IC50 = 10.2 mM), and marmesin (IC50 = 13.3 mM), haploperoside showed no significant inhibitory activity [1]. This direct comparison in a standardized assay demonstrates that haploperoside lacks AChE inhibitory potential, a property common to several other coumarins like scopoletin (IC50 = 0.27 mM) [2].

AChE inhibition rank
Cross-study comparable
Not among top 4 inhibitors; feronielloside IC₅₀ 16.9–24.7 mM, gosferol IC₅₀ 8.3 mM
Lower-activity coumarin glycoside; suitable when cholinesterase activity is undesired
Activity gradient confirmed by Ellman method
Acetylcholinesterase Neurodegeneration Coumarin

Predicted ADMET Profile vs. Scopoletin

Haploperoside A has a reported melting point of 212–213°C [1]. This specific physical property is a valuable, quantifiable differentiator for analytical chemistry and quality control purposes. For comparison, a closely related glycoside, scopolin (scopoletin 7-O-β-D-glucopyranoside), has a melting point of 218–220°C [2]. This small but measurable difference allows for the development of identity and purity assays, ensuring that the correct compound is procured and used in experiments, thereby supporting research reproducibility.

Predicted ADMET profile
Class-level inference
Oral bioavailability prob. 64.29%; non-hepatotoxic (71.01%); CYP3A4 substrate (52.89%); no major CYP inhibition
Computational profile suggests metabolic stability may differ from scopoletin; requires experimental validation
Scopoletin: reported low bioavailability, rapid first-pass metabolism
Quality Control Analytical Chemistry Physical Properties

Physicochemical Reference Data for Authentication

Haploperoside serves as a qualitative chemotaxonomic marker for specific plant species, notably Haplophyllum acutifolium and Haplophyllum perforatum [1]. In contrast, the aglycone scopoletin is widely distributed across numerous plant families [2]. The presence or absence of haploperoside can be used analytically to differentiate between closely related plant species or to authenticate botanical materials. For example, a study on Haplophyllum perforatum confirmed the presence of haploperoside A alongside scopolin, providing a unique chemical fingerprint [1].

Authentication parameters
Supporting evidence
mp 212–213 °C, [α]D²² −37° (c 0.24, CH₃OH)
Enables rapid lot verification and differentiation from scopolin (mp 221–223 °C)
Capillary method; orthogonal to optical rotation
Chemotaxonomy Metabolomics Natural Product

Haploperoside Application Scenarios


Glycosylation-Dependent SAR in Coumarins

Haploperoside, as a component of Althaea officinalis root extract, has been shown to inhibit human hyaluronidase-1 (IC50 = 7.7 mg/mL) [1]. This makes it a relevant compound for studies focused on the degradation of hyaluronic acid, a key process in tissue remodeling and inflammation, particularly in the context of oral mucosal health. Unlike scopoletin, which is a potent 5-lipoxygenase and acetylcholinesterase inhibitor [2], haploperoside offers a different mechanistic angle for research into conditions where hyaluronidase plays a pathogenic role.

Negative Control for Antiplasmodial and AChE Screens

Haploperoside's inactivity against Plasmodium falciparum [3] and its low cytotoxicity on Vero cells (IC50 > 50 μg/mL) make it an excellent negative control or reference compound in high-throughput screening campaigns for new antimalarials. It can be used to benchmark the selectivity of other, more potent hits from natural sources. This application leverages its well-characterized lack of activity in these specific models, ensuring that observed effects are due to the test compound and not a baseline effect of the coumarin scaffold.

Chemotaxonomic Marker for Plant Authentication

The presence of haploperoside A in Haplophyllum acutifolium and H. perforatum [4] provides a specific chemical fingerprint for the authentication of these plant species. It can be used as an analytical standard in LC-MS or HPLC methods to verify the identity and purity of botanical raw materials or extracts, differentiating them from other Haplophyllum species or related genera. This application is critical for the quality control of herbal products and for ensuring the reproducibility of research involving these plants.

Macrophage NO Modulation Research

Given its confirmed lack of acetylcholinesterase (AChE) inhibitory activity [5], haploperoside is a suitable tool for neurobiological studies where cholinergic off-target effects must be avoided. Many coumarins, such as scopoletin, are active AChE inhibitors [2], which can confound results in models of neurodegeneration or synaptic function. Haploperoside can serve as a structurally related control compound to help dissect AChE-independent mechanisms of action.

Application
Selection Property
Validation Focus
Coumarin glycosylation SAR studies
Diglycoside probe forming a three-point gradient with scopolin and scopoletin
Cellular permeability and metabolic stability endpoints
Antiplasmodial and AChE inhibitor screening
Experimentally validated low-activity coumarin benchmark
IC₅₀ rank-order and selectivity profiling within Rutaceae libraries
Botanical authentication and QC
Restricted occurrence in Haplophyllum, Citropsis, Althaea spp. with authenticated mp and [α]D
Chemotaxonomic marker consistency across batches
Macrophage immunomodulation research
Reported NO inhibition at screening concentration in RAW 264.7 cells
Glycosylation-dependent subcellular handling and duration of effect
Quote Request

Request a Quote for Haploperoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.